ethyl 3-(phenylsulfonyl)acrylate
Description
Properties
IUPAC Name |
ethyl (E)-3-(benzenesulfonyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4S/c1-2-15-11(12)8-9-16(13,14)10-6-4-3-5-7-10/h3-9H,2H2,1H3/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHDRJDLPBOHOAN-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CS(=O)(=O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/S(=O)(=O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Molecular Properties
The following compounds share structural similarities with ethyl 3-(phenylsulfonyl)acrylate but differ in substituents, leading to distinct physicochemical and biological properties:
Ethyl 3-[4-(Methylsulfanyl)phenyl]acrylate
- Molecular Formula : C₁₂H₁₄O₂S
- Molecular Weight : 222.30 g/mol
- Key Substituent : 4-(Methylsulfanyl)phenyl (-SMe).
- Comparison : The methylsulfanyl group is less electron-withdrawing than the phenylsulfonyl group, reducing the acrylate’s electrophilicity. This compound may exhibit lower reactivity in Michael additions but could serve as a precursor in sulfur-containing heterocycle synthesis .
Ethyl 3-(3,4-Dihydroxyphenyl)acrylate (Ethyl Caffeate)
- Molecular Formula : C₁₁H₁₂O₄
- Molecular Weight : 208.21 g/mol
- Key Substituent : 3,4-Dihydroxyphenyl (catechol group).
- Comparison : The catechol group confers antioxidant and antiviral properties. Ethyl caffeate has demonstrated anti-HIV activity in vitro, attributed to its ability to modulate immune responses and inhibit viral replication .
(E)-Ethyl 3-(4-Methoxyphenyl)acrylate
- Molecular Formula : C₁₂H₁₄O₃
- Molecular Weight : 206.24 g/mol
- Key Substituent : 4-Methoxyphenyl (-OMe).
- Comparison : The methoxy group is electron-donating, further diminishing electrophilicity compared to sulfonyl or sulfanyl derivatives. Such compounds are often intermediates in fragrance and pharmaceutical synthesis .
Ethyl 3-(3-Trifluoromethylphenyl)acrylate
- Molecular Formula : C₁₂H₁₁F₃O₂
- Molecular Weight : 244.21 g/mol
- Key Substituent : 3-Trifluoromethylphenyl (-CF₃).
- Comparison : The trifluoromethyl group is strongly electron-withdrawing, enhancing electrophilicity and resistance to metabolic degradation. These derivatives are explored in agrochemicals for their stability and bioactivity .
Physicochemical and Reactivity Comparison
| Compound | Substituent | Electron Effect | Reactivity (Michael Addition) | Key Applications |
|---|---|---|---|---|
| This compound | -SO₂Ph | Strongly withdrawing | High | Organic synthesis, polymers |
| Ethyl 3-[4-(Methylsulfanyl)phenyl]acrylate | -SMe | Weakly withdrawing | Moderate | Sulfur heterocycle precursors |
| Ethyl Caffeate | 3,4-Dihydroxyphenyl | Electron-donating | Low | Antiviral agents, antioxidants |
| Ethyl 3-(4-Methoxyphenyl)acrylate | -OMe | Electron-donating | Low | Fragrances, intermediates |
| Ethyl 3-(3-Trifluoromethylphenyl)acrylate | -CF₃ | Strongly withdrawing | High | Agrochemicals, pharmaceuticals |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for ethyl 3-(phenylsulfonyl)acrylate, and how do reaction conditions influence yield and purity?
- Methodological Answer : this compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting ethyl acrylate with phenylsulfonyl chloride under basic conditions (e.g., triethylamine) in anhydrous solvents (e.g., dichloromethane) at 0–25°C can yield the product. Monitoring reaction temperature and stoichiometry is critical to avoid side reactions like over-sulfonylation. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures high purity (>95%) .
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the presence of key functional groups (e.g., sulfonyl, acrylate ester). For example, the sulfonyl group typically appears as a singlet in ¹H NMR (δ 3.1–3.3 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight, while infrared (IR) spectroscopy confirms carbonyl (C=O, ~1700 cm⁻¹) and sulfonyl (S=O, ~1350 cm⁻¹) stretches. X-ray crystallography, when feasible, provides definitive bond-length and angle data .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound derivatives?
- Methodological Answer : Antimicrobial activity can be tested via broth microdilution (MIC assays) against Gram-positive/negative bacteria. Anticancer potential is assessed using MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ values calculated. Enzyme inhibition studies (e.g., COX-2, kinases) require spectrophotometric or fluorometric assays to measure substrate conversion rates. Controls (e.g., DMSO vehicle) and triplicate runs ensure reproducibility .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for synthesizing this compound derivatives with enhanced bioactivity?
- Methodological Answer : A 2³ factorial design evaluates variables like temperature (25°C vs. 50°C), solvent polarity (THF vs. DMF), and catalyst loading (5% vs. 10% Pd). Response surface methodology (RSM) models interactions between factors to maximize yield and bioactivity. For example, higher temperatures may accelerate reactions but reduce enantiomeric purity in chiral derivatives. Statistical software (e.g., Minitab) identifies significant factors (p < 0.05) .
Q. What computational methods predict the reactivity of this compound in nucleophilic addition reactions?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution, identifying electrophilic sites (e.g., β-carbon of acrylate). Molecular dynamics simulations assess steric effects of the phenylsulfonyl group on transition-state geometries. Software like Gaussian or ORCA visualizes frontier molecular orbitals (HOMO/LUMO), guiding rational design of derivatives with tailored reactivity .
Q. How do crystallographic studies resolve discrepancies in reported bond lengths for this compound analogs?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) data (e.g., SMART detector, SHELXTL refinement) provide precise bond metrics. For example, in ethyl 3-(2,4-difluorophenyl)acrylate, the C=O bond length (1.21 Å) aligns with typical acrylates, while the sulfonyl S–O bonds (1.43–1.45 Å) confirm resonance stabilization. Discrepancies between computational and experimental data may arise from crystal packing effects, addressed via Hirshfeld surface analysis .
Q. What strategies mitigate degradation of this compound under physiological conditions during pharmacokinetic studies?
- Methodological Answer : Stability is assessed via HPLC under simulated physiological conditions (pH 7.4, 37°C). Encapsulation in liposomes or PEGylation shields the ester group from hydrolysis. Deuterated analogs (e.g., replacing labile hydrogens with deuterium) slow metabolic degradation. Accelerated stability studies (40°C/75% RH for 6 months) predict shelf-life using the Arrhenius equation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
